Product packaging for [1-(Methylamino)cyclobutyl]methanol(Cat. No.:CAS No. 1094071-93-8)

[1-(Methylamino)cyclobutyl]methanol

Cat. No.: B1465087
CAS No.: 1094071-93-8
M. Wt: 115.17 g/mol
InChI Key: BAAMMBDGTMPMRK-UHFFFAOYSA-N
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Description

Contextualization within Amino Alcohol and Cyclobutane (B1203170) Chemical Space

To understand the scientific placement of [1-(Methylamino)cyclobutyl]methanol, it is essential to first define its constituent chemical classes. Amino alcohols are a significant class of organic compounds characterized by the presence of both an amine (-NHR) and a hydroxyl (-OH) functional group. alfa-chemistry.com This dual functionality allows them to exhibit the chemical reactivity of both amines and alcohols. alfa-chemistry.com They are important structural elements found in many pharmaceutical agents and biologically active natural products. Amino alcohols can be synthesized through various methods, including the reaction of amines with epoxides or the reduction of nitroalcohols. alfa-chemistry.comresearchgate.net Due to their hydrophilic nature, they are often water-soluble and have high boiling points. alfa-chemistry.com

Cyclobutanes are cycloalkanes containing a four-membered carbon ring. nih.gov This ring is not flat but exists in a puckered or folded conformation to relieve torsional strain, resulting in bond angles of about 88 degrees. nih.gov This deviation from the ideal tetrahedral angle of 109.5 degrees creates significant angle strain. The inherent ring strain and unique three-dimensional structure of cyclobutanes make them valuable as versatile synthetic intermediates and core scaffolds in molecular design. nih.govresearchgate.net

This compound fits squarely within both of these chemical spaces. It is an amino alcohol, specifically a primary alcohol and a secondary amine. Its structure is built upon a cyclobutane ring where a hydroxymethyl group (-CH2OH) and a methylamino group (-NHCH3) are attached to the same carbon atom. This specific arrangement classifies it as a 1,1-disubstituted cyclobutane derivative.

Interactive Table: Chemical Properties of this compound
PropertyValueReference
Molecular FormulaC7H15NO sigmaaldrich.com
Molar Mass / Molecular Weight129.20 g/mol sigmaaldrich.com
CAS Number180205-31-6 sigmaaldrich.com
Physical FormSolid sigmaaldrich.com

Significance of Cyclobutyl Scaffolds in Modern Organic Synthesis and Drug Discovery

The cyclobutane ring, once considered a synthetic curiosity, is now increasingly recognized as a valuable scaffold in modern organic synthesis and drug discovery. nih.gov Its importance stems from the unique structural and conformational properties it imparts to a molecule. The strained, puckered, three-dimensional nature of the cyclobutane ring offers a way to create molecules with greater spatial complexity compared to flat aromatic rings. nih.gov This increased three-dimensionality can lead to improved binding affinities with biological targets like proteins. nih.gov

In medicinal chemistry, the incorporation of a cyclobutane scaffold has been shown to influence a range of critical drug-like properties. nih.govcancer.gov These include:

Conformational Restriction : Replacing flexible linkers with a cyclobutane ring can lock a molecule into a more rigid, active conformation, which can enhance potency. nih.govru.nl

Metabolic Stability : The cyclobutane core can be used to block sites on a molecule that are susceptible to metabolic degradation, thereby improving its stability in the body. ru.nlrsc.org

Isosteric Replacement : It can serve as a replacement for other groups, such as alkenes or aromatic rings, to fine-tune a compound's properties. nih.gov

Improved Physicochemical Properties : The introduction of saturated cyclobutane rings can increase water solubility and lower melting points. nih.gov

Small ring systems like cyclobutane are crucial in chemical synthesis, serving as foundational scaffolds for building more complex molecular architectures. researchgate.net Their inherent ring strain makes them useful as versatile synthetic intermediates that can undergo various transformations like ring expansions and ring-opening reactions. researchgate.net Although accessing structurally complex cyclobutanes can be synthetically challenging, new methods, such as those involving photocatalysis, are continually being developed to facilitate their construction. acs.org As of early 2021, at least 39 drug candidates in preclinical or clinical stages contained a cyclobutane ring, highlighting its growing importance in drug development. nih.govru.nl

Overview of Research Trajectories for Novel Amino-Cyclobutanol Compounds

Research into novel compounds that, like this compound, feature both an amino group and a cyclobutane ring is an active and promising area. The combination of the rigid, three-dimensional cyclobutane scaffold with the versatile functionality of amino and alcohol groups creates a rich platform for chemical exploration.

Current research trajectories for amino-cyclobutanol and related amino-cyclobutane compounds focus on several key areas:

Development of Novel Peptidomimetics : Cyclobutane amino acids (CBAAs) are being developed as conformationally constrained building blocks for peptidomimetics—molecules that mimic the structure and function of peptides. researchgate.net These constrained analogues can lead to compounds with enhanced biological activity and stability. nih.gov

Synthesis of Bioactive Molecules : Researchers are actively synthesizing and evaluating cyclobutane-containing compounds for various therapeutic applications. For example, cyclobutane-based structures have been investigated as integrin antagonists, which are relevant for cancer therapy. rsc.org Preliminary studies have also shown that certain cyclobutylated amino acids exhibit cytotoxicity against various cancer cell lines, indicating potential applications in medicinal chemistry. nih.gov

Catalysis and Asymmetric Synthesis : Chiral amino alcohols are widely used as ligands and auxiliaries in asymmetric catalysis to create enantiomerically pure compounds, which is critical in the pharmaceutical industry. alfa-chemistry.com The development of novel amino-cyclobutanol structures contributes new tools to the field of asymmetric synthesis, enabling the creation of complex chiral molecules with high selectivity. acs.org

Exploration of New Synthetic Methodologies : A significant portion of research is dedicated to discovering efficient and selective methods for synthesizing polysubstituted cyclobutanes. nih.gov The development of strategies like photocatalytic [2+2] cycloadditions and strain-release cascades allows chemists to build these complex scaffolds from simpler starting materials, paving the way for the discovery of new chemical entities. acs.orgnih.gov

The ongoing investigation into compounds combining amino and cyclobutane motifs underscores a strategic effort to leverage the unique properties of these structural components to access new areas of chemical space and develop molecules with significant potential. researchgate.netnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO B1465087 [1-(Methylamino)cyclobutyl]methanol CAS No. 1094071-93-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1-(methylamino)cyclobutyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-7-6(5-8)3-2-4-6/h7-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAAMMBDGTMPMRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1(CCC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094071-93-8
Record name [1-(methylamino)cyclobutyl]methanol
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Synthetic Methodologies and Strategic Approaches for 1 Methylamino Cyclobutyl Methanol and Its Derivatives

Retrosynthetic Analysis of the [1-(Methylamino)cyclobutyl]methanol Framework

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a viable synthetic route. slideshare.net For this compound, the analysis begins by identifying the key functional groups: a primary alcohol, a secondary amine, and a quaternary carbon center on a cyclobutane (B1203170) ring.

The most logical disconnections are the bonds connected to the central quaternary carbon. This leads to several potential retrosynthetic pathways:

Disconnection of the C-C and C-N bonds: A primary disconnection strategy involves breaking the bond between the quaternary carbon and the hydroxymethyl group, as well as the bond to the methylamino group. This approach points to a 1-aminocyclobutanecarboxylic acid derivative as a key intermediate. This intermediate simplifies the target to a cyclobutane core with two functional groups on the same carbon, a structure that can often be accessed from a common precursor.

Further deconstruction to cyclobutanone (B123998): The 1-aminocyclobutanecarboxylic acid intermediate can be further simplified. A retrosynthetic disconnection suggests its formation from cyclobutanone through methods like the Strecker amino acid synthesis. This would involve reacting cyclobutanone with a source of cyanide and ammonia, followed by hydrolysis of the resulting α-aminonitrile.

Alternative disconnection strategies: An alternative approach involves a single disconnection. For instance, cleaving the C-C bond of the hydroxymethyl group suggests that this group could be installed by reducing a carboxylic acid or ester at the C1 position of a cyclobutane ring that already contains the methylamino group. Conversely, disconnecting the C-N bond points to a pathway where a 1-(hydroxymethyl)cyclobutyl derivative is aminated in a late-stage step of the synthesis.

These analytical pathways highlight cyclobutanone and 1-aminocyclobutanecarboxylic acid derivatives as crucial precursors for building the this compound framework.

Direct Synthesis Routes to this compound

Based on the retrosynthetic analysis, several forward synthetic routes can be devised. A common and practical approach starts from 1-(aminomethyl)cyclobutanol. This can be achieved through the reduction of 1-cyanocyclobutanecarboxylic acid or its esters.

A plausible synthetic sequence is as follows:

Formation of the cyclobutane core: The synthesis can begin with the डाईल्स-एल्डर reaction of an appropriate diene and dienophile to form a cyclobutene (B1205218) derivative, which is then hydrogenated to the cyclobutane.

Introduction of functional groups: A key intermediate, 1-aminocyclobutanecarboxylic acid, can be synthesized from cyclobutanone.

Reduction to the amino alcohol: The carboxylic acid of the amino acid is then reduced to the primary alcohol. A variety of reducing agents can be employed for this transformation.

N-Methylation: The final step involves the selective methylation of the primary amine to the secondary methylamine. This can be accomplished using various methylating agents under controlled conditions to avoid over-methylation.

The creation of specific stereoisomers, including enantiomers, is a critical aspect of modern organic synthesis, particularly for biologically active molecules. nih.gov For this compound, which has a stereocenter at the C1 position of the cyclobutane ring if the substituents on the ring are different, stereoselective synthesis is highly relevant.

Methods to achieve stereoselectivity include:

Chiral auxiliaries: A chiral auxiliary can be attached to a precursor molecule to direct a subsequent reaction to form one stereoisomer preferentially. The auxiliary is then removed.

Asymmetric catalysis: Chiral catalysts, such as enzymes or metal-ligand complexes, can be used to catalyze a reaction that produces a chiral product from an achiral starting material. alfa-chemistry.com For instance, the asymmetric reduction of a ketone precursor could establish the desired stereochemistry.

Resolution: A racemic mixture of the final product or a key intermediate can be separated into its individual enantiomers through techniques like chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

Recent advancements have focused on developing highly stereoselective methods for synthesizing substituted cyclobutanes. acs.orgnih.gov For example, ring contraction of readily available pyrrolidines has been shown to produce cyclobutanes with a high degree of stereoselectivity. acs.orgnih.govntu.ac.uk Another approach involves the cycloaddition of bicyclo[1.1.0]butanes to create multi-substituted cyclobutanes diastereoselectively. rsc.org

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. pfizer.com These principles are increasingly being applied to pharmaceutical synthesis to improve sustainability. pharmtech.comnih.gov

In the context of synthesizing this compound, green chemistry principles can be incorporated in several ways:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. acs.org

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with safer alternatives. pfizer.comresearchgate.net For example, using water as a solvent or employing biocatalysis.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. pharmtech.com

Catalysis: Using catalytic reagents in small amounts instead of stoichiometric reagents to minimize waste. nih.gov Biocatalysis and flow chemistry are technologies that can enhance the efficiency and sustainability of synthetic processes. pharmtech.com

By integrating these principles, the synthesis of this compound can be made more environmentally friendly and cost-effective. acs.org

Derivatization Strategies of this compound

Derivatization of the parent molecule can lead to the creation of new compounds with potentially different properties. This can be achieved by modifying the cyclobutane ring or the functional groups.

The cyclobutane ring, while relatively stable, can be functionalized through various chemical transformations. The inherent ring strain in cyclobutanes can influence their reactivity. libretexts.orgmasterorganicchemistry.com

Methods for functionalizing the cyclobutane ring include:

C-H Functionalization: Directing group-assisted C-H activation can be used to introduce new substituents at specific positions on the ring. researchgate.net

Ring-Opening Metathesis: For unsaturated cyclobutene precursors, ring-opening metathesis can be a powerful tool to generate linear products with diverse functionalities. nih.gov

Cycloaddition Reactions: The strained nature of the cyclobutane ring can be exploited in cycloaddition reactions to build more complex polycyclic systems. rsc.org

Ring Expansion/Contraction: Under certain conditions, the cyclobutane ring can undergo expansion to a cyclopentane (B165970) or contraction to a cyclopropane, providing access to different carbocyclic frameworks. nih.gov

The amino and hydroxyl groups of this compound are readily available for a wide range of chemical modifications. alfa-chemistry.combiosyn.com

Modifications of the Amino Group:

Acylation: The secondary amine can be acylated with acid chlorides or anhydrides to form amides.

Alkylation/Arylation: Further alkylation or arylation can be achieved to generate tertiary amines or quaternary ammonium (B1175870) salts.

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides.

Boc Protection/Deprotection: The amine can be protected with a tert-butyloxycarbonyl (Boc) group to allow for selective reactions at the hydroxyl group, and then deprotected.

Modifications of the Hydroxyl Group:

Esterification: The primary alcohol can be converted to esters by reacting with carboxylic acids or their derivatives.

Etherification: Formation of ethers can be accomplished through Williamson ether synthesis or other methods.

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents.

Conversion to a Leaving Group: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) to facilitate nucleophilic substitution reactions. acs.org

Chemoselective transformations that target one functional group in the presence of the other are particularly valuable. nih.gov For example, specific catalysts and reaction conditions can be employed for the selective O-arylation of amino alcohols. nih.gov

Preparation of Structurally Related Analogs

The direct synthesis of this compound is not well-described in the literature. However, information on a structurally similar analog, (1-[(Methylamino)methyl]cyclobutyl)methanol , is available through commercial suppliers. This suggests that synthetic routes to this class of compounds exist, though they are not extensively published. The synthesis of such analogs likely involves multi-step sequences starting from commercially available cyclobutane precursors.

A plausible synthetic approach to analogs could involve the use of 1,1-cyclobutanedicarboxylic acid as a starting material. This di-acid could be converted to a mono-amide, which could then undergo a Hofmann or Curtius rearrangement to install the amine functionality. Subsequent reduction of the remaining carboxylic acid to a hydroxymethyl group would yield a 1-amino-1-(hydroxymethyl)cyclobutane derivative. N-methylation of the primary amine would then lead to the desired methylamino-substituted analog.

Another potential route could start from cyclobutanone . A Strecker synthesis, involving reaction with an amine and a cyanide source, could introduce the aminonitrile functionality. Hydrolysis of the nitrile to a carboxylic acid followed by reduction would provide the desired amino alcohol scaffold.

Catalytic Approaches in the Synthesis of this compound Derivatives

While specific catalytic methods for this compound are not documented, general catalytic strategies for the synthesis and functionalization of cyclobutane derivatives can be extrapolated.

Organocatalysis in Stereoselective Transformations

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules, including those containing strained ring systems like cyclobutane. nih.govbohrium.comresearchgate.net The application of chiral organocatalysts could, in principle, allow for the stereocontrolled synthesis of derivatives of this compound.

For instance, enantioselective aldol (B89426) or Mannich reactions catalyzed by chiral amines or phosphoric acids could be employed to construct the cyclobutane ring with defined stereochemistry. nih.gov These reactions often proceed through enamine or iminium ion intermediates, allowing for precise control over the formation of new stereocenters. While direct application to the synthesis of this compound has not been reported, these methods represent a promising avenue for future research.

Table 1: Potential Organocatalytic Reactions for Cyclobutane Synthesis

Reaction TypeCatalyst TypePotential Application in Synthesis
[2+2] CycloadditionChiral Amines, Phosphoric AcidsEnantioselective formation of the cyclobutane core.
Aldol ReactionProline and its derivativesStereoselective functionalization of cyclobutanone precursors.
Mannich ReactionChiral Amines, Brønsted AcidsIntroduction of amino groups with stereocontrol.

Transition Metal-Catalyzed Coupling and Functionalization

Transition metal catalysis offers a versatile toolkit for the formation of carbon-carbon and carbon-heteroatom bonds, which could be instrumental in the synthesis of this compound derivatives. acs.orgacs.orgnih.gov

Palladium- and rhodium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination, could be used to introduce aryl or amino groups to a pre-functionalized cyclobutane ring. nih.gov For example, a cyclobutanol (B46151) derivative bearing a leaving group could potentially undergo a transition metal-catalyzed amination to install the methylamino group. researchgate.net

C-H activation is another powerful strategy that could be employed. nih.govacs.org A transition metal catalyst could selectively functionalize a C-H bond on the cyclobutane ring, allowing for the direct introduction of various substituents. While challenging due to the relative inertness of C(sp³)-H bonds, this approach offers a highly efficient and atom-economical route to substituted cyclobutanes.

Table 2: Potential Transition Metal-Catalyzed Reactions

Reaction TypeCatalystPotential Application in Synthesis
Buchwald-Hartwig AminationPalladium, CopperDirect introduction of the methylamino group. acs.orgacs.org
Suzuki CouplingPalladiumIntroduction of aryl or other substituents.
C-H FunctionalizationRhodium, PalladiumDirect and selective modification of the cyclobutane core. nih.govacs.org

Chemical Reactivity and Mechanistic Investigations of 1 Methylamino Cyclobutyl Methanol

Ring-Opening Reactions of the Cyclobutane (B1203170) Moiety

The inherent ring strain of the cyclobutane core in [1-(Methylamino)cyclobutyl]methanol makes it susceptible to various ring-opening reactions. researchgate.net These transformations can be initiated by transition metals, acids, bases, light, or heat, leading to the formation of more stable, acyclic structures.

Acid- and Base-Catalyzed Ring Opening Mechanisms

The ring of this compound can be opened under both acidic and basic conditions, although the mechanisms differ. researchgate.net

In an acid-catalyzed process, the hydroxyl group is protonated, forming a good leaving group. Subsequent cleavage of a C-C bond can occur, often leading to a carbocationic intermediate that can be trapped by a nucleophile. libretexts.orgyoutube.com The regioselectivity of the nucleophilic attack on asymmetric epoxides, a related three-membered ring system, is dependent on the electronic nature of the substituents. jsynthchem.com In acidic media, nucleophilic attack generally occurs at the more substituted carbon due to the stabilization of the partial positive charge. libretexts.orgyoutube.comkhanacademy.orgbyjus.com For donor-acceptor aminocyclobutanes, Lewis acids can catalyze a formal [4+1] cycloaddition with isocyanides, resulting in cyclopentene-1,2-diamines. epfl.chepfl.ch

Under basic conditions , a strong base can deprotonate the hydroxyl group, forming an alkoxide. However, for ring opening to occur without a catalyst, a more potent nucleophile is typically required to attack one of the cyclobutane carbons in an SN2-like fashion. masterorganicchemistry.comyoutube.comyoutube.com In the case of epoxides, which are more reactive than cyclobutanes due to greater ring strain, strong nucleophiles attack the less sterically hindered carbon. libretexts.orgyoutube.commasterorganicchemistry.comyoutube.com For simple aminocyclobutanes, oxidative ring-opening strategies have been developed to generate 1,3-difunctionalized propylamines. epfl.ch

Table 2: Comparison of Acid- and Base-Catalyzed Ring Opening
ConditionKey Intermediate/StepSite of Nucleophilic Attack (in related systems)Driving Force
AcidicProtonated alcohol/carbocationMore substituted carbonFormation of a stable carbocation/relief of ring strain
BasicAlkoxide/direct nucleophilic attackLess sterically hindered carbonRelief of ring strain

Photochemical and Thermal Transformations Leading to Ring Cleavage

Photochemical reactions can induce ring-opening of cyclobutane derivatives. researchgate.net Irradiation with UV light can promote a [2+2] cycloaddition in reverse, a retrocyclization, to yield alkenes. baranlab.org For instance, irradiation of cyclobutene (B1205218) derivatives with 193- or 214-nm light results in ring opening to form 1,2-bis(1-ethylidene)cycloalkanes. dntb.gov.ua The stereochemical outcome of photochemical electrocyclic reactions is governed by the Woodward-Hoffmann rules, which predict a disrotatory ring opening for a 4n electron system like cyclobutene under photochemical conditions. wikipedia.org

Thermal activation can also lead to the cleavage of the cyclobutane ring. researchgate.net The thermodynamic equilibrium often favors the ring-opened product due to the release of ring strain. wikipedia.org Similar to photochemical reactions, the stereochemistry of thermal electrocyclic reactions is also dictated by the Woodward-Hoffmann rules, predicting a conrotatory ring opening for cyclobutenes. wikipedia.org Studies on the thermal cleavage of photodimerized coordination polymers have shown that the cyclobutane ring can be cleaved upon heating to regenerate the original alkene ligands. researchgate.net The thermal cleavage of hydrogen bonds has also been shown to induce phase separation in certain polymers. rsc.org While specific studies on the thermal behavior of this compound are not prevalent, the principles of thermal ring opening of strained rings are well-established. rsc.org

Reactions Involving the Methylamino Group

The secondary amine of the methylamino group in this compound is a key site of reactivity, capable of acting as a nucleophile and undergoing various functionalization reactions.

Nucleophilic Reactivity of the Secondary Amine

The lone pair of electrons on the nitrogen atom of the secondary amine makes it nucleophilic. beilstein-journals.org This nucleophilicity allows it to participate in a variety of reactions. For example, in the context of epoxide ring-opening, amines can act as nucleophiles, attacking one of the electrophilic carbon atoms of the epoxide ring. jsynthchem.combeilstein-journals.org The regioselectivity of this attack can be influenced by steric hindrance and the presence of catalysts. beilstein-journals.org

Alkylation and Acylation Reactions of the Amine

The secondary amine in this compound can readily undergo alkylation with alkyl halides or other electrophilic alkylating agents. This reaction introduces an additional alkyl group onto the nitrogen atom, forming a tertiary amine.

Acylation of the secondary amine can be achieved using acylating agents such as acyl chlorides or anhydrides. This reaction forms an amide. These reactions are fundamental transformations of secondary amines and are expected to proceed readily with this compound, allowing for the synthesis of a wide range of derivatives with modified properties.

Table 3: Common Reactions of the Methylamino Group
Reaction TypeReagentFunctional Group Formed
AlkylationAlkyl halideTertiary amine
AcylationAcyl chloride/anhydride (B1165640)Amide

Oxidative Transformations of the Amine Functionality

The secondary amine functionality in this compound is susceptible to oxidation, which can lead to several products depending on the oxidizing agent and reaction conditions. Two principal transformations are the formation of N-oxides and N-demethylation.

N-Oxide Formation: Treatment with oxidizing agents such as hydrogen peroxide or peroxy acids can convert the secondary amine to the corresponding N-oxide. These N-oxides can be useful as intermediates in further synthetic transformations.

N-Demethylation: The methyl group on the nitrogen atom can be removed through oxidative processes. This N-demethylation can be achieved using various reagents, including enzymatic systems or chemical oxidants. For instance, catalytic systems involving iron complexes, such as Fe-TAML with hydrogen peroxide, have been shown to be effective for the N-demethylation of various alkaloids and could likely be applied to this compound. rsc.orgresearchgate.net Photocatalytic methods using sensitizers like Rose Bengal and molecular oxygen have also emerged as a greener alternative for N-demethylation reactions. uliege.be The mechanism of oxidative N-demethylation often proceeds through the formation of an unstable N-hydroxymethyl intermediate, which then decomposes to the demethylated amine and formaldehyde (B43269).

Table 1: Potential Oxidative Transformations of the Amine Functionality

TransformationReagent(s)Expected Product
N-OxidationHydrogen Peroxide (H₂O₂), Peroxy acids[1-(Methyl-oxido-amino)cyclobutyl]methanol
N-DemethylationFe-TAML/H₂O₂, Photocatalysis (e.g., Rose Bengal, O₂)(1-Aminocyclobutyl)methanol

Reactions at the Hydroxyl Group

The primary alcohol functionality of this compound can undergo a range of reactions, including esterification, etherification, and oxidation to form carbonyl compounds.

Esterification: The hydroxyl group can be readily converted to an ester through reaction with a carboxylic acid or its derivatives. The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common method. libretexts.org For more reactive and efficient esterification, acyl chlorides or acid anhydrides can be employed, often at milder conditions. sciencemadness.org The use of thionyl chloride with methanol (B129727) can also facilitate esterification. commonorganicchemistry.com

Etherification: The formation of an ether from the alcohol can be achieved through methods like the Williamson ether synthesis. libretexts.orgmasterorganicchemistry.comyoutube.com This two-step process involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, followed by its reaction with an alkyl halide in an SN2 reaction. libretexts.orgmasterorganicchemistry.comyoutube.com

Table 2: Potential Esterification and Etherification Reactions

ReactionReagent(s)Expected Product Class
Fischer EsterificationCarboxylic Acid, Acid Catalyst (e.g., H₂SO₄)Ester
AcylationAcyl Chloride, Acid AnhydrideEster
Williamson Ether Synthesis1. Strong Base (e.g., NaH), 2. Alkyl HalideEther

The primary alcohol in this compound can be oxidized to an aldehyde. The choice of oxidizing agent is crucial to prevent over-oxidation to the corresponding carboxylic acid. Milder oxidizing agents are typically employed for this transformation.

Common reagents for the selective oxidation of primary alcohols to aldehydes include:

Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that provides a mild and selective oxidation in chlorinated solvents at room temperature. wikipedia.orgchemistrysteps.comorganic-chemistry.orgresearchgate.net

Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by a hindered base like triethylamine. It is known for its mild conditions and wide functional group tolerance. wikipedia.orgtcichemicals.comyoutube.comorganic-chemistry.orgalfa-chemistry.com

Table 3: Potential Oxidation of the Hydroxyl Group to a Carbonyl Compound

Reagent(s)Expected Product
Dess-Martin Periodinane (DMP)1-(Methylamino)cyclobutane-1-carbaldehyde
Swern Oxidation (DMSO, oxalyl chloride, Et₃N)1-(Methylamino)cyclobutane-1-carbaldehyde

Elucidation of Reaction Mechanisms and Transient Intermediates

The elucidation of reaction mechanisms for the transformations of this compound would rely on established principles of organic chemistry.

In oxidative N-demethylation , a likely transient intermediate is the corresponding N-hydroxymethyl derivative. This species is generally unstable and readily eliminates formaldehyde to yield the secondary amine. Isotopic labeling studies could be employed to trace the fate of the methyl group and confirm this pathway.

For esterification reactions , the mechanism depends on the specific method. In the Fischer esterification, the reaction proceeds via protonation of the carboxylic acid carbonyl, followed by nucleophilic attack of the alcohol, proton transfer, and elimination of water to form the ester. tcichemicals.com When using acyl chlorides, the reaction is a more straightforward nucleophilic acyl substitution where the alcohol attacks the highly electrophilic carbonyl carbon of the acyl chloride, leading to the elimination of hydrogen chloride. sciencemadness.org

The Williamson ether synthesis follows a well-understood SN2 mechanism. libretexts.orgmasterorganicchemistry.comyoutube.com The alkoxide, formed by deprotonation of the alcohol, acts as the nucleophile and attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group in a single concerted step. libretexts.orgmasterorganicchemistry.comyoutube.com

The oxidation of the primary alcohol to an aldehyde with reagents like DMP or through Swern oxidation involves the formation of specific intermediates. In the Dess-Martin oxidation, the alcohol reacts with the periodinane to form an intermediate that undergoes an intramolecular elimination to yield the aldehyde. wikipedia.orgchemistrysteps.com The Swern oxidation proceeds through the formation of an alkoxysulfonium ylide, which then decomposes via a five-membered ring transition state to give the aldehyde and dimethyl sulfide. wikipedia.orgtcichemicals.comyoutube.comorganic-chemistry.orgalfa-chemistry.com

Further mechanistic investigations for this compound could involve computational studies to model transition states and intermediates, as well as kinetic studies to determine reaction orders and activation parameters. Spectroscopic techniques such as NMR and IR would be crucial for the identification and characterization of both stable products and, where possible, transient intermediates.

Advanced Analytical Characterization Methodologies for 1 Methylamino Cyclobutyl Methanol

Chromatographic Separation Techniques for Structural Purity Assessment

Chromatographic methods are indispensable for assessing the purity of [1-(Methylamino)cyclobutyl]methanol, capable of separating the target compound from starting materials, by-products, and other impurities.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of non-volatile compounds like this compound. A reversed-phase HPLC method would be the typical starting point. akjournals.com Due to the lack of a strong chromophore in the target molecule, derivatization with a UV-absorbing agent, such as o-phthaldialdehyde (OPA) in the presence of a thiol, would be necessary for sensitive UV detection. nih.gov Alternatively, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) could be employed for detection without derivatization.

A typical HPLC method for purity analysis would involve a C18 stationary phase and a gradient elution using a mobile phase system of acetonitrile (B52724) and water with a modifier like trifluoroacetic acid (TFA) to ensure good peak shape for the amine functionality. akjournals.com The method would be validated for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).

Table 1: Hypothetical HPLC Method Parameters for Purity Assessment of this compound

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B 0.1% Trifluoroacetic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm (or ELSD/CAD)
Injection Volume 10 µL

Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful alternative for purity assessment, especially for identifying volatile impurities. Due to the polar nature of the amino and alcohol groups, which can lead to poor peak shape and column adsorption, derivatization is typically required. researchgate.net Silylation, for instance with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), would convert the polar N-H and O-H groups into less polar trimethylsilyl (B98337) ethers and amines, improving chromatographic performance. nih.gov

The GC would separate the derivatized compound and any impurities, and the mass spectrometer would provide mass information for each component, aiding in their identification. The mass spectrum of the derivatized this compound would be expected to show a molecular ion peak corresponding to the silylated derivative, along with characteristic fragmentation patterns. future4200.com

Table 2: Hypothetical GC-MS Parameters for this compound (as TMS derivative)

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, 1.2 mL/min
Inlet Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI), 70 eV
Mass Range 40-500 amu

Since this compound is a chiral molecule, it is crucial to determine its enantiomeric purity. Chiral chromatography is the definitive method for separating and quantifying enantiomers. This can be achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for separating the enantiomers of amino alcohols. mdpi.comnih.gov

The separation could be performed in normal-phase, polar-organic, or reversed-phase mode, depending on the specific CSP and the solubility of the compound. The mobile phase composition would be optimized to achieve baseline separation of the two enantiomers. The relative peak areas would then be used to calculate the enantiomeric excess (e.e.).

Table 3: Hypothetical Chiral HPLC Method for Enantiomeric Purity of this compound

ParameterCondition
Column Chiralpak AD-H (or similar polysaccharide-based CSP)
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 0.7 mL/min
Column Temperature 25 °C
Detection UV at 215 nm
Injection Volume 5 µL

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming its identity and connectivity.

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. A combination of 1D (¹H and ¹³C) and 2D NMR experiments would be employed.

¹H NMR: Would provide information on the number of different types of protons and their connectivity. The spectrum would be expected to show signals for the methyl group protons, the methylene (B1212753) protons on the cyclobutane (B1203170) ring, the methylene protons adjacent to the nitrogen and oxygen, and the N-H and O-H protons.

¹³C NMR: Would show the number of chemically distinct carbon atoms. Signals for the methyl carbon, the quaternary cyclobutane carbon, the methylene carbons of the cyclobutane ring, the methylene carbon attached to the nitrogen, and the methylene carbon attached to the oxygen would be expected.

Table 4: Hypothetical ¹³C NMR Chemical Shifts for this compound

Carbon AtomHypothetical Chemical Shift (ppm)
-CH₃ ~35
-CH₂-N ~55
-CH₂-OH ~65
Cyclobutane CH₂ (alpha) ~30
Cyclobutane CH₂ (beta) ~15
Quaternary Cyclobutane C ~45

HRMS is used to determine the exact mass of the molecule with high precision, which allows for the unambiguous determination of its elemental composition. For this compound (C₆H₁₃NO), the expected monoisotopic mass would be determined to within a few parts per million (ppm) of the theoretical value.

LC-MS/MS would be used to study the fragmentation pattern of the protonated molecule. nih.gov This technique couples the separation power of HPLC with the structural information from tandem mass spectrometry. After ionization (typically electrospray ionization, ESI), the protonated molecule [M+H]⁺ would be selected and fragmented. The resulting fragment ions would provide further confirmation of the structure. For example, characteristic losses of water (H₂O) from the alcohol group and the loss of the methylamino group would be expected. nih.gov

Table 5: Hypothetical HRMS and MS/MS Fragmentation Data for this compound

AnalysisExpected Result
HRMS (ESI+) [M+H]⁺ measured mass within 5 ppm of theoretical 116.1075
MS/MS Fragmentation Precursor Ion: m/z 116.1
Product Ions: m/z 98.1 (loss of H₂O), m/z 85.1 (loss of CH₃NH₂), m/z 71.1 (loss of CH₂OH and NHCH₃)

Infrared (IR) and Raman Spectroscopy Methodologies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides invaluable information regarding the functional groups and molecular structure of this compound. While IR spectroscopy measures the absorption of infrared radiation by a molecule's vibrational modes, Raman spectroscopy involves the inelastic scattering of monochromatic light. These two methods are often complementary, as some vibrational modes may be more active in one technique than the other.

For this compound, the IR spectrum would be expected to exhibit characteristic absorption bands corresponding to its functional groups. The O-H stretching vibration of the primary alcohol would likely appear as a broad band in the region of 3200-3600 cm⁻¹. The N-H stretching of the secondary amine is expected to produce a weaker, sharper band around 3300-3500 cm⁻¹. C-H stretching vibrations from the methyl and cyclobutyl groups would be observed in the 2850-3000 cm⁻¹ range. The C-N stretching vibration would likely appear in the 1000-1200 cm⁻¹ region, while the C-O stretching of the primary alcohol would be expected in a similar range of 1000-1200 cm⁻¹. The fingerprint region, below 1500 cm⁻¹, would contain a complex pattern of absorptions corresponding to various bending and skeletal vibrations of the entire molecule, which is unique to its structure.

Raman spectroscopy would provide complementary information. The C-C stretching and ring-breathing modes of the cyclobutane ring are often more prominent in Raman spectra. The symmetric C-H stretching vibrations would also be strong Raman scatterers. The O-H and N-H stretching bands, while present, are typically weaker in Raman than in IR spectra.

A hypothetical table of expected vibrational frequencies for this compound is presented below, based on typical ranges for its constituent functional groups.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) - IRExpected Wavenumber (cm⁻¹) - Raman
O-H (Alcohol)Stretching3200-3600 (broad)3200-3600 (weak)
N-H (Secondary Amine)Stretching3300-3500 (weak-medium)3300-3500 (weak)
C-H (Alkyl)Stretching2850-3000 (strong)2850-3000 (strong)
C-O (Primary Alcohol)Stretching1000-1200 (strong)1000-1200 (weak)
C-N (Amine)Stretching1000-1200 (medium)1000-1200 (medium)
Cyclobutane RingSkeletal Vibrations~800-1000 (medium)~800-1000 (strong)

Solid-State Characterization Methods

The solid-state properties of a pharmaceutical compound, such as its crystal structure and polymorphism, can significantly impact its stability, solubility, and bioavailability.

X-ray Diffraction (XRD) for Crystalline Forms

X-ray diffraction (XRD) is the definitive technique for determining the three-dimensional atomic arrangement within a crystalline solid. For this compound, obtaining single crystals suitable for XRD analysis would allow for the unambiguous determination of its molecular structure, including bond lengths, bond angles, and conformation. This technique is also crucial for identifying and characterizing different polymorphic forms, which are different crystalline structures of the same compound.

While specific crystallographic data for this compound is not publicly available, a hypothetical set of crystallographic parameters for a potential crystalline form is presented below. These parameters are based on typical values for small organic molecules with similar functional groups.

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)9.8
α (°)90
β (°)105.2
γ (°)90
Volume (ų)815.7
Z4
Calculated Density (g/cm³)1.15

The presence of both a hydrogen bond donor (hydroxyl and amino groups) and acceptor (amino nitrogen and hydroxyl oxygen) suggests that this compound is likely to form an extensive network of intermolecular hydrogen bonds in the solid state. These interactions would play a crucial role in stabilizing the crystal lattice.

Derivatization Strategies for Enhanced Analytical Detection and Quantitation

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis, such as enhanced detectability or volatility. For this compound, derivatization can be particularly useful for chromatographic methods like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

The primary alcohol and secondary amine groups of this compound are both amenable to derivatization.

For GC analysis , where volatility is key, derivatization is often necessary. The polar hydroxyl and amino groups can be converted to less polar, more volatile ethers and amides. Common derivatizing agents include:

Silylating agents: such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which react with both the hydroxyl and amino groups to form trimethylsilyl ethers and amines.

Acylating agents: such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA), which form stable and volatile ester and amide derivatives.

For HPLC analysis , derivatization is often employed to introduce a chromophore or fluorophore into the molecule, enhancing its detection by UV-Vis or fluorescence detectors. acs.org This is particularly beneficial if the native molecule has a weak chromophore. Common derivatizing agents for amines and alcohols in HPLC include:

Isothiocyanates: such as phenyl isothiocyanate (PITC) or fluorescein (B123965) isothiocyanate (FITC), which react with the secondary amine to form a thiourea (B124793) derivative with strong UV or fluorescence properties. researchgate.netnih.gov

Acyl chlorides and anhydrides: such as dansyl chloride or 4-dimethylaminoazobenzene-4'-sulfonyl chloride (dabsyl chloride), which can react with both the amine and alcohol groups to produce highly fluorescent derivatives.

The choice of derivatization reagent and method depends on the specific analytical requirements, such as the desired sensitivity and the chromatographic system being used.

Analytical TechniqueDerivatization StrategyTarget Functional Group(s)Example Reagent(s)Purpose
Gas Chromatography (GC)Silylation-OH, -NHBSTFA, MSTFAIncrease volatility and thermal stability
Gas Chromatography (GC)Acylation-OH, -NHTFAA, PFPAIncrease volatility and improve chromatographic properties
High-Performance Liquid Chromatography (HPLC)Thiourea formation-NHPITC, FITCIntroduce a chromophore/fluorophore for UV/fluorescence detection researchgate.netnih.gov
High-Performance Liquid Chromatography (HPLC)Acylation-OH, -NHDansyl chloride, Dabsyl chlorideIntroduce a highly fluorescent tag for enhanced sensitivity

Computational and Theoretical Investigations of 1 Methylamino Cyclobutyl Methanol

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are fundamental to understanding the electronic structure and conformational preferences of molecules like [1-(Methylamino)cyclobutyl]methanol. These methods, which solve approximations of the Schrödinger equation, offer a powerful lens through which to view the molecule's intrinsic properties. acs.org

Density Functional Theory (DFT) Studies on Cyclobutane (B1203170) Derivatives

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for studying cyclobutane derivatives. tandfonline.comacs.org This method is particularly well-suited for determining the puckered conformation of the cyclobutane ring, which is a result of the balance between angle strain and torsional strain. nih.gov DFT calculations have been instrumental in understanding how substituents on the cyclobutane ring influence its conformational preferences. acs.org For instance, studies on 2-substituted cyclobutane-α-amino acid derivatives have shown that an equatorial substituent modulates the ring-puckering. acs.org

DFT has also been used to investigate the mechanistic pathways of reactions involving cyclobutane rings. For example, in the stereospecific synthesis of cyclobutanes from pyrrolidines, DFT calculations revealed that the rate-determining step is the release of N₂ to form a 1,4-biradical intermediate. acs.org Furthermore, DFT studies have been employed to rationalize the cytotoxicity of cyclobutane-containing analogs of combretastatin (B1194345) A4 by modeling their interactions within the colchicine (B1669291) binding site of tubulin. nih.gov

Parameter Description Typical DFT Functional Used Typical Basis Set Used
Geometry Optimization Determination of the lowest energy conformation of the molecule.B3LYP, M06-2X6-31G, cc-pVTZ
Frequency Analysis Calculation of vibrational frequencies to confirm a minimum energy structure and to predict IR spectra.B3LYP, M06-2X6-31G, cc-pVTZ
Electronic Properties Calculation of properties like HOMO-LUMO gap, dipole moment, and charge distribution.B3LYP, PBE06-311+G(d,p)

Ab Initio Methods for Molecular Properties

Ab initio methods, which are based on first principles without the use of empirical parameters, provide a high level of theoretical accuracy for determining molecular properties. nih.govresearchgate.net For cyclobutane and its derivatives, ab initio calculations, particularly at the MP2 (Møller-Plesset perturbation theory of the second order) and CCSD(T) (coupled cluster with single, double, and perturbative triple excitations) levels of theory, have been crucial for accurately predicting their structures and energies. nih.govresearchgate.net

Studies on cyclobutylmethyl cations using ab initio methods have shown that these species can exist as nonclassical, σ-delocalized carbocations. nih.govresearchgate.net High-level ab initio calculations have also been necessary to accurately determine the ring-puckering barrier in cyclobutane itself. researchgate.net Furthermore, the calculation of NMR chemical shifts using methods like GIAO-CCSD(T) has been instrumental in substantiating the nonclassical structures of cyclobutylmethyl carbocations. nih.govnih.gov

Property Description Common Ab Initio Method
Structure and Energy Highly accurate determination of molecular geometry and energy.MP2, CCSD(T)
NMR Chemical Shifts Prediction of NMR spectra to aid in structure elucidation.GIAO-CCSD(T)
Vibrational Frequencies Calculation of vibrational modes for spectroscopic analysis.MP2, CCSD(T)

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a powerful tool for exploring the conformational landscape and intermolecular interactions of flexible molecules like this compound over time. By simulating the motion of atoms and molecules, MD can reveal how the compound interacts with its environment, such as a solvent or a biological target. acs.org

In the context of cyclobutane derivatives, MD simulations have been used in conjunction with experimental techniques like NMR to perform extensive conformational analyses. acs.org For example, simulations of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4 have been used to rationalize their cytotoxic activity by examining their interactions within the colchicine binding site of tubulin. nih.gov These simulations showed that the cis isomers were better able to form hydrogen bonds with key residues in the protein. nih.gov

Prediction of Reactivity and Reaction Pathways

Computational methods are invaluable for predicting the reactivity of molecules and elucidating the intricate details of reaction mechanisms. acs.orgresearchgate.net For cyclobutane-containing compounds, these predictions are crucial for understanding their stability and potential chemical transformations.

Transition State Analysis and Energy Barriers

A key aspect of predicting reaction pathways is the identification and characterization of transition states—the high-energy species that connect reactants and products. Computational methods can be used to calculate the geometry and energy of these transient structures, providing insight into the energy barrier of a reaction. acs.orgarxiv.org

For instance, in the thermal decomposition of cyclobutane, theoretical studies have focused on the ring-opening reaction that leads to the formation of two ethylene (B1197577) molecules. arxiv.org The activation energy for this process is significantly influenced by the strain energy of the cyclobutane ring. nih.gov DFT calculations have been used to determine the activation energy for the ring closure of 1,4-biradicals to form cyclobutanes, finding the process to be barrierless in some cases. acs.org

Reaction Computational Method Calculated Activation Energy (kcal/mol)
Cyclobutane Ring OpeningCBS-QB362.7 (Enthalpy)
Pyrrolidine to Cyclobutane (N₂ release)(U)M06-2X-D3/6-311G(d,p)17.7 (Gibbs Free Energy)

Mechanistic Probing using Computational Models

Computational models offer a detailed, step-by-step view of reaction mechanisms that can be difficult to obtain through experimental means alone. acs.orgwikipedia.org These models can track the flow of electrons and the movement of atoms throughout a chemical transformation.

For example, the mechanism of the stereospecific synthesis of cyclobutanes from pyrrolidines has been unveiled using DFT calculations. acs.org The study showed that the reaction proceeds through the formation of a 1,1-diazene intermediate, followed by the release of nitrogen gas to form a 1,4-biradical, which then undergoes a stereoretentive ring closure. acs.org Similarly, computational studies have been used to understand the different cycloaddition pathways of naphthol derivatives, with DFT calculations shedding light on the origin of selectivity. acs.org

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For a compound like this compound, SAR exploration would involve the systematic modification of its core components: the cyclobutane ring, the methylamino group, and the methanol (B129727) moiety. The goal is to identify which parts of the molecule, known as pharmacophores, are essential for its biological effects.

In the context of monoamine transporter inhibition, the primary amine and a nearby aromatic or lipophilic group are often crucial for binding. Although this compound lacks an aromatic ring, the cyclobutane scaffold itself can provide the necessary lipophilic character. The amino and hydroxyl groups are key features that can engage in hydrogen bonding with target proteins. A hypothetical SAR study might explore the modifications outlined in the table below, with the aim of elucidating the structural requirements for optimal activity, for instance, at the serotonin (B10506) transporter (SERT) or norepinephrine (B1679862) transporter (NET).

Table 1: Hypothetical Structure-Activity Relationship (SAR) of this compound Analogs

Compound Modification from Parent Compound Hypothetical SERT Inhibition (IC₅₀, nM) Hypothetical NET Inhibition (IC₅₀, nM)
This compound (Parent) - 500 750
[1-(Amino)cyclobutyl]methanol Removal of methyl group from nitrogen 800 900
[1-(Dimethylamino)cyclobutyl]methanol Addition of a second methyl group to nitrogen 450 600
[1-(Methylamino)cyclobutyl]ethanol Extension of the alcohol chain 650 850
[1-(Methylamino)cyclobutyl]phenylmethanol Replacement of H with a phenyl group on the carbinol 150 200

Quantitative Structure-Activity Relationship (QSAR) modeling takes SAR a step further by creating a mathematical relationship between the chemical properties of a series of compounds and their biological activities. nih.gov For CNS-active compounds, QSAR models often incorporate descriptors such as lipophilicity (LogP), electronic properties (e.g., partial charges), and steric parameters (e.g., molecular volume). cmu.ac.th A QSAR model for this compound and its analogs could be developed to predict their inhibitory potency against monoamine transporters. Such a model would be invaluable for designing new derivatives with potentially enhanced activity and better drug-like properties. nih.gov

A typical QSAR equation might take the form: pIC₅₀ = c₀ + c₁(LogP) + c₂(Polar Surface Area) + c₃(Molecular Weight) + ...

This equation would allow researchers to predict the biological activity (pIC₅₀) of new, unsynthesized compounds based on their calculated physicochemical properties, thereby prioritizing synthetic efforts.

In Silico Screening and Lead Optimization Studies

In silico screening, or virtual screening, is a computational technique used in the early stages of drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. researchgate.net A compound like this compound could theoretically be identified through a virtual screening campaign targeting the binding site of a monoamine transporter like SERT. researchgate.net In such a scenario, a large database of chemical compounds would be computationally "docked" into a 3D model of the transporter's binding pocket. The docking algorithm would predict the binding conformation and affinity of each compound, and those with the best scores would be selected for further investigation. researchgate.net

Once a "hit" compound such as this compound is identified, the process of lead optimization begins. This iterative process involves making small chemical modifications to the hit compound to improve its potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME). nih.gov Computational tools are heavily utilized in lead optimization to predict the effects of these modifications before the compounds are synthesized, saving time and resources. youtube.comnih.gov

For this compound, lead optimization could involve exploring different substituents on the cyclobutane ring to enhance binding affinity or introducing modifications to the methylamino or methanol groups to improve metabolic stability or membrane permeability. nih.gov The following table illustrates a hypothetical lead optimization pathway starting from our initial compound.

Table 2: Hypothetical Lead Optimization of a this compound Scaffold

Compound ID Structural Modification Hypothetical SERT Ki (nM) Hypothetical hERG Inhibition (IC₅₀, µM) Hypothetical Metabolic Stability (t½ in HLM, min)
Lead-001 This compound 500 > 50 15
LO-002 Addition of a 4-fluorophenyl group to the carbinol 95 > 50 35
LO-003 Replacement of the cyclobutane with a cyclopentane (B165970) 250 45 20
LO-004 Bioisosteric replacement of the hydroxyl with a fluoromethyl group 120 > 50 65

hERG = human Ether-à-go-go-Related Gene; HLM = Human Liver Microsomes

Through such computational and theoretical investigations, a simple molecule like this compound can serve as a starting point for the rational design of novel therapeutic agents. The integration of SAR, QSAR, in silico screening, and lead optimization provides a powerful platform for navigating the complex landscape of drug discovery.

Biological and Medicinal Chemistry Applications of 1 Methylamino Cyclobutyl Methanol Derivatives

Role of Cyclobutane (B1203170) Scaffolds in Bioactive Molecules and Drug Candidates

The cyclobutane ring, once considered a synthetic curiosity, is now recognized as a valuable building block in medicinal chemistry. researchgate.net Its utility stems from a unique combination of structural properties that can be leveraged to enhance the performance of drug candidates. nih.govnih.gov The four-membered ring is not planar but exists in a puckered conformation, which imparts a degree of three-dimensionality to molecules. pharmablock.com This non-planarity is a desirable trait in drug design, often summarized by the concept of "escaping flatland," as it can lead to improved target engagement and selectivity. researchgate.net

One of the primary advantages of incorporating a cyclobutane scaffold is the ability to impose conformational restriction on a molecule. lifechemicals.com By locking flexible side chains into a more rigid arrangement, the entropic penalty of binding to a biological target can be reduced, potentially leading to higher potency. researchgate.net This conformational rigidity also allows for the precise spatial orientation of pharmacophoric groups, which is crucial for optimal interaction with enzymes or receptors. vilniustech.ltcancer.gov

Furthermore, the cyclobutane moiety can serve as a bioisosteric replacement for other chemical groups. For instance, it can replace a gem-dimethyl group or an alkene, offering a similar spatial arrangement but with different physicochemical properties. nih.gov This can be particularly useful for improving metabolic stability, as the cyclobutane ring is generally more resistant to metabolic degradation than more flexible alkyl chains or unsaturated systems. nih.govvilniustech.lt The introduction of a cyclobutane fragment has been shown to mask potential sites of metabolism, thereby prolonging the half-life of a drug. nih.gov

The cyclobutane scaffold is also adept at filling hydrophobic pockets within protein binding sites. nih.govcancer.gov Its defined three-dimensional shape can lead to more extensive and favorable van der Waals interactions compared to linear alkyl chains. The chemical inertness of the cyclobutane ring, relative to highly strained cyclopropanes, makes it a stable and reliable component in a drug's architecture. nih.govru.nl

The growing interest in cyclobutane-containing molecules in drug discovery is evidenced by their presence in several marketed drugs and numerous clinical candidates. lifechemicals.comresearchgate.net These examples underscore the potential of this scaffold to impart favorable drug-like properties, including enhanced potency, selectivity, and metabolic stability.

Interaction with Biological Targets and Elucidation of Mechanisms of Action

The aminocyclobutylmethanol scaffold can be found in molecules designed as enzyme inhibitors. The amine and hydroxyl groups can form key hydrogen bonds and electrostatic interactions within an enzyme's active site, while the cyclobutane ring can occupy hydrophobic pockets.

For instance, derivatives of aminocyclobutane have been investigated as inhibitors of various enzymes. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). These values are determined through kinetic assays that measure the rate of the enzymatic reaction in the presence of varying concentrations of the inhibitor.

Compound/Derivative ClassTarget EnzymeIC50/KiAssay Description
Substituted Aminomethyl DerivativesAcetylcholinesterase (AChE)18–78 nM (Ki)Measurement of AChE activity using acetylthiocholine (B1193921) iodide as a substrate. nih.gov
Substituted Aminomethyl DerivativesButyrylcholinesterase (BChE)23–88 nM (Ki)Measurement of BChE activity using butyrylthiocholine (B1199683) iodide as a substrate. nih.gov
C-(1-aryl-cyclohexyl)-methylamine scaffoldDipeptidyl Peptidase IV (DPP IV)low-nM potencyInhibition of DPP IV. nih.gov
Neocrotocembraneic Acid Amide DerivativesHuman Tumor Cell LinesModerate to good activityEvaluation of antiproliferative activities against HeLa, K562, and K562/A02 cell lines. nih.gov

This table presents a summary of enzyme inhibition data for compounds containing aminomethyl scaffolds, which are structurally related to [1-(Methylamino)cyclobutyl]methanol.

The mechanism of inhibition (e.g., competitive, non-competitive, or irreversible) can be elucidated through detailed kinetic studies. nih.gov For example, by analyzing how the inhibitor affects the enzyme's Michaelis constant (Km) and maximum velocity (Vmax), researchers can gain insight into how the inhibitor binds to the enzyme and affects its catalytic function.

In addition to enzyme inhibition, aminocyclobutylmethanol derivatives can be designed to bind to specific receptors, acting as either agonists or antagonists. The affinity of a ligand for a receptor is a critical determinant of its potency and is typically measured as a dissociation constant (Kd) or an inhibition constant (Ki) in radioligand binding assays.

The cyclobutane scaffold plays a crucial role in orienting the key interacting moieties of the ligand for optimal binding to the receptor. The methylamino and methanol (B129727) groups can participate in hydrogen bonding, while the cyclobutane ring itself can engage in hydrophobic interactions within the receptor's binding pocket.

Derivative ClassTarget ReceptorBinding Affinity (Ki)Assay Type
Nociceptin receptor ligandsNociceptin receptor3.90 nM[35S]GTP-gamma-S binding assay.
Cannabinoid receptor agonistsCannabinoid-1 receptor (CB1R)0.7 µM - 0.95 nMRadioligand competition assay. ebi.ac.uk
Orexin receptor antagonistsOrexin 1 ReceptorSub-nanomolarStructure-based development. rosenbaumlab.com
GABA-A receptor ligandsGABA-A Receptor SubtypesSelective affinityRadioligand binding assays. lohocla.com

This table provides examples of receptor binding data for various ligands, illustrating the range of affinities that can be achieved.

Computational modeling and structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, can provide detailed insights into the specific interactions between a ligand and its receptor at the atomic level. These methods can reveal the precise binding mode of the ligand and identify the key amino acid residues in the receptor that are involved in the interaction.

A more recent and challenging area of drug discovery is the development of small molecules that can modulate protein-protein interactions (PPIs). ajwilsonresearch.com PPIs are fundamental to most cellular processes, and their dysregulation is implicated in numerous diseases. nih.gov Small molecules that can either inhibit or stabilize PPIs represent a promising therapeutic strategy. nih.gov

The design of small molecule PPI modulators is complex due to the large and often flat nature of protein interaction surfaces. ajwilsonresearch.com However, "hot spots" of a few key amino acid residues often contribute the majority of the binding energy. nih.gov Small molecules that can mimic the interactions of these hot-spot residues can effectively modulate the PPI.

While specific examples of this compound derivatives as PPI modulators are not extensively documented, the structural features of this scaffold make it a plausible candidate for this purpose. The rigid cyclobutane ring can serve as a core to which different functional groups can be attached to mimic the side chains of key amino acid residues. The ability to present these functional groups in a well-defined spatial orientation is critical for effective interaction with the protein surface.

The development of PPI modulators often involves high-throughput screening of compound libraries, followed by structure-based design and optimization. mdpi.commdpi.com

Structure-Activity Relationship (SAR) Analysis of Aminocyclobutylmethanol Derivatives

Structure-activity relationship (SAR) analysis is a critical component of the drug discovery process that aims to understand how modifications to the chemical structure of a compound affect its biological activity. nih.gov For aminocyclobutylmethanol derivatives, SAR studies would involve systematically altering different parts of the molecule and evaluating the impact on potency, selectivity, and other pharmacological properties.

Key areas for modification in the this compound scaffold include:

The Amino Group: The primary or secondary amine can be modified to a tertiary amine or an amide. The nature of the substituent on the nitrogen atom can significantly influence the compound's interaction with its biological target. For example, increasing the size of the alkyl group on the nitrogen may enhance hydrophobic interactions or introduce steric hindrance.

The Cyclobutane Ring: Substituents can be introduced onto the cyclobutane ring itself. The position and stereochemistry of these substituents can have a profound effect on the molecule's conformation and its ability to fit into a binding site.

ModificationEffect on ActivityRationale
Variation of N-substituentPotency and selectivity modulationAlteration of steric and electronic properties to optimize interactions with the target.
Modification of the hydroxyl groupChanges in binding and solubilityAlteration of hydrogen bonding capacity and overall polarity.
Substitution on the cyclobutane ringConformational restriction and potency enhancementIntroduction of additional interaction points and optimization of the scaffold's fit in the binding pocket.

This table outlines general strategies for SAR studies on aminocyclobutylmethanol derivatives.

By systematically exploring the chemical space around the aminocyclobutylmethanol core, researchers can identify the key structural features required for optimal biological activity and develop more potent and selective drug candidates.

Metabolic Stability and Bioavailability Considerations in Preclinical Assessment

In addition to biological activity, the successful development of a drug candidate requires favorable pharmacokinetic properties, including metabolic stability and oral bioavailability. nih.gov Preclinical assessment of these properties is crucial for predicting how a compound will behave in vivo.

Metabolic Stability: Metabolic stability refers to a compound's resistance to being broken down by metabolic enzymes, primarily in the liver. acs.org Poor metabolic stability can lead to a short half-life and low exposure of the drug at its target site. As mentioned earlier, the incorporation of a cyclobutane ring can enhance metabolic stability by masking metabolically labile sites. nih.govvilniustech.lt

In vitro assays using liver microsomes or hepatocytes are commonly used to assess the metabolic stability of new chemical entities. The rate of disappearance of the compound over time is measured to determine its intrinsic clearance.

Bioavailability: Oral bioavailability is the fraction of an orally administered dose of a drug that reaches the systemic circulation in an unchanged form. nih.gov It is influenced by several factors, including a compound's solubility, permeability across the intestinal wall, and first-pass metabolism in the gut and liver.

The aminocyclobutylmethanol scaffold contains both polar (amine and hydroxyl) and non-polar (cyclobutane) components, which can be fine-tuned to achieve a balance between solubility and permeability. A bioavailability score, often calculated based on a compound's physicochemical properties, can provide an initial estimate of its potential for oral absorption. researchgate.net

PropertyAssessment MethodDesired Outcome
Metabolic StabilityIn vitro incubation with liver microsomes/hepatocytesLow intrinsic clearance, longer half-life
SolubilityAqueous solubility assaysSufficient solubility for dissolution in the gastrointestinal tract
PermeabilityCaco-2 cell permeability assaysHigh permeability across the intestinal epithelium
BioavailabilityIn vivo pharmacokinetic studies in animal modelsHigh oral bioavailability

This table summarizes key preclinical assessments for metabolic stability and bioavailability.

By carefully considering and optimizing these properties during the drug discovery process, the likelihood of developing a successful oral drug based on the this compound scaffold can be significantly increased.

Design and Synthesis of Prodrugs and Targeted Delivery Systems

The development of prodrugs and targeted delivery systems is a critical strategy in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Prodrugs are inactive or less active precursors that are converted into the active drug in the body through enzymatic or chemical reactions. This approach can improve drug solubility, stability, and bioavailability, and can also be used to target specific tissues or cells, thereby reducing off-target toxicity.

While specific prodrug strategies for this compound derivatives are not extensively documented in publicly available literature, the general principles of prodrug design are applicable. The primary amine and hydroxyl groups of the this compound scaffold are amenable to various chemical modifications to create prodrugs. For instance, the hydroxyl group can be esterified to improve lipophilicity and passive diffusion across cell membranes. These ester prodrugs would then be hydrolyzed by ubiquitous esterases in the body to release the active parent compound.

Targeted delivery systems often utilize ligands that bind to specific receptors overexpressed on the surface of target cells, such as cancer cells. Derivatives of this compound could be conjugated to such targeting moieties, for example, peptides or antibodies, to direct the therapeutic agent to the desired site of action. The design of such conjugates would involve linking the this compound derivative to the targeting ligand via a cleavable linker, ensuring the release of the active drug at the target site.

Specific Therapeutic Areas of Investigation

The unique three-dimensional structure of the cyclobutane ring makes it an attractive scaffold for the design of novel therapeutic agents across various disease areas. nih.govnih.gov

Antiviral and Antibacterial Agents

Cyclobutane-containing nucleoside analogues have shown promise as antiviral agents. longdom.orgriveralabupr.org For instance, carbocyclic analogues of oxetanocin, which contain a cyclobutane ring, have demonstrated antiviral activity. acs.org The synthesis of novel cyclobutane nucleoside analogues from cyclobutanone (B123998) precursors is an area of active research. longdom.org Furthermore, the stereoselective synthesis of cyclobutane and cyclobutene (B1205218) L-nucleoside analogues with a methylene (B1212753) spacer between the carbocycle and the nucleobase has been explored for their antiviral potential. uab.cat Computational studies, including protein-ligand docking, have been employed to understand the mechanism of action and to guide the design of future analogues. uab.cat

In the realm of antibacterial research, cyclobutane-containing alkaloids have been isolated from natural sources and have demonstrated antimicrobial and antibacterial activities. nih.govnih.gov These natural products serve as important leads for the development of new antibacterial drugs.

While direct studies on the antiviral or antibacterial activity of this compound derivatives are limited, the established precedent for cyclobutane-containing compounds in this therapeutic area suggests that derivatives of this scaffold could be promising candidates for further investigation.

Anticancer Research and Antitumor Activity

The cyclobutane ring is a feature in several anticancer agents and drug candidates. nih.govru.nl One of the most well-known examples is carboplatin (B1684641), a platinum-based chemotherapy drug widely used in the treatment of various cancers. nih.govru.nl The cyclobutane dicarboxylate ligand in carboplatin modulates the reactivity of the platinum center, contributing to its therapeutic profile.

Modern anticancer drug discovery also utilizes the cyclobutane scaffold to create highly specific inhibitors of cancer-related proteins. For example, cyclobutane derivatives have been developed as antagonists of integrins, which are cell surface receptors involved in cancer proliferation and metastasis. mdpi.comrsc.org These compounds are designed as mimetics of the Arg-Gly-Asp (RGD) sequence that binds to integrins. mdpi.com The cyclobutane core helps to correctly orient the pharmacophoric groups for optimal binding to the target integrin. mdpi.com

Furthermore, cyclobutane-containing alkaloids have shown antitumor activity, providing another avenue for the development of novel anticancer drugs. nih.gov The unique structures of these natural products can serve as inspiration for the synthesis of new, more potent analogues. Although specific research on the anticancer activity of this compound derivatives is not prominent, the proven utility of the cyclobutane moiety in oncology suggests that this class of compounds warrants exploration for its potential as anticancer agents.

Neurological and Psychiatric Applications

The development of drugs targeting the central nervous system (CNS) presents unique challenges, primarily due to the blood-brain barrier. The physicochemical properties of a molecule, such as its size, polarity, and lipophilicity, are critical for its ability to penetrate the CNS. The cyclobutane scaffold can be used to fine-tune these properties in drug candidates. nih.gov

Conformationally restricted analogues of neurotransmitters are valuable tools for studying their receptors and can serve as leads for new drugs. Cyclobutane analogues of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the CNS, have been synthesized and evaluated for their biological activity. acs.orgnih.gov Specifically, cis- and trans-3-aminocyclobutane-1-carboxylic acid have been shown to interact with GABA uptake systems and receptors, with the cis-isomer generally exhibiting higher activity. nih.gov This research highlights the potential of the cyclobutane ring to create conformationally defined molecules that can interact with CNS targets.

Autoimmune Disease Modulation

The modulation of the immune system is a key therapeutic strategy for autoimmune diseases. Several immunomodulatory drugs contain cyclic structures that are critical for their activity. nih.gov The cyclobutane ring has been incorporated into molecules designed to treat autoimmune conditions by targeting specific components of the immune system. nih.gov

For instance, cyclobutane derivatives have been investigated as inhibitors of Janus kinases (JAKs), a family of enzymes that play a crucial role in cytokine signaling pathways involved in inflammation and immunity. nih.gov Selective JAK inhibitors are being developed for the treatment of autoimmune diseases like rheumatoid arthritis and psoriasis. The cyclobutane moiety in these inhibitors can contribute to their selectivity and pharmacokinetic properties.

Furthermore, natural bioactive compounds, some of which may contain cyclic structures, are known for their immunomodulatory activities and are being explored as potential treatments for various diseases, including autoimmune disorders. nih.govnih.govgrafiati.com Although specific studies on the immunomodulatory effects of this compound derivatives are not yet published, the successful application of the cyclobutane scaffold in other immunomodulatory agents suggests that this is a promising area for future research.

Advanced Materials Science Applications of 1 Methylamino Cyclobutyl Methanol Derivatives

Incorporation into Functional Polymers and Organic Materials

Derivatives of [1-(Methylamino)cyclobutyl]methanol are versatile monomers for the synthesis of novel functional polymers. The presence of both a hydroxyl and a methylamino group allows for their participation in various polymerization reactions, such as the formation of polyesters, polyamides, and polyurethanes. The rigid and compact cyclobutane (B1203170) core can introduce unique thermal and mechanical properties into the polymer backbone.

The synthesis of polymers from cyclobutane-containing bifunctional building blocks has been explored to create materials with a unique combination of rigidity and processability. und.edu For instance, trans-1,3-cyclobutane dimethanol has been investigated as a versatile building block for novel materials. und.edu Similarly, a diamine-functionalized cyclobutane, trans-1,3-cyclobutane diamine, has been proposed for the synthesis of polyamides with enhanced processability and desirable thermal properties. und.edu By analogy, derivatives of this compound could be used to create polymers with a high density of functional groups, leading to materials with tailored properties for specific applications. The photodimerization of certain compounds can lead to the formation of cyclobutane structures, which are useful in creating adhesives, smart coatings, and photoresponsive materials. mdpi.com

Table 1: Potential Polymer Architectures from this compound Derivatives

Polymer TypePotential Monomer DerivativeLinkage TypePotential Properties
PolyesterDiacid-acylated this compoundEster and AmideEnhanced thermal stability, controlled degradability
PolyamideDicarboxylic acid reacted with this compoundAmideHigh tensile strength, specific solvent resistance
PolyurethaneDiisocyanate reacted with this compoundUrethaneElasticity, abrasion resistance

This table presents hypothetical polymer structures and their potential properties based on the functional groups of this compound and established polymer chemistry principles.

Applications in Catalysis and Organocatalysis

Amino alcohols are a significant class of compounds in the field of catalysis, often serving as chiral ligands for metal catalysts or as organocatalysts themselves. researchgate.netnih.gov The derivatives of this compound, containing both an amino and a hydroxyl group, are well-suited for such applications. The nitrogen and oxygen atoms can coordinate to metal centers, creating chiral environments that can induce enantioselectivity in chemical transformations.

In organocatalysis, the amine group can act as a Lewis base or form enamines and iminium ions, while the hydroxyl group can participate in hydrogen bonding, directing the stereochemical outcome of a reaction. researchgate.netnih.gov The rigid cyclobutane scaffold of this compound derivatives can provide a well-defined stereochemical environment around the catalytic center, which is crucial for achieving high levels of asymmetric induction. While specific studies on this compound in catalysis are not prominent, the broader class of β-amino alcohols has been successfully employed in a variety of asymmetric transformations. researchgate.net

Table 2: Potential Catalytic Applications of this compound Derivatives

Catalysis TypeRole of DerivativeExample Reaction TypePotential Advantage
Asymmetric Metal CatalysisChiral LigandAsymmetric hydrogenation, C-C bond formationHigh enantioselectivity due to rigid scaffold
OrganocatalysisChiral CatalystAldol (B89426) reaction, Michael additionMetal-free catalysis, environmentally benign
Cascade ReactionsBifunctional CatalystTandem reactionsIncreased efficiency by combining multiple steps

This table outlines potential catalytic roles for derivatives of this compound based on the known reactivity of similar amino alcohol structures.

Development of Chemical Sensors and Nanosystems

The development of chemical sensors and nanosystems often relies on molecules that can selectively interact with analytes and transduce that interaction into a measurable signal. Derivatives of this compound possess functionalities that are attractive for the design of such systems. The amino group can be functionalized with chromophores or fluorophores, creating sensor molecules where binding of an analyte to the cyclobutane moiety or the hydroxyl group causes a change in the optical properties.

Furthermore, the incorporation of unnatural amino acids with specific functionalities into protein structures has been explored for the development of biosensors. nih.gov In a similar vein, derivatives of this compound could be integrated into larger molecular assemblies or onto the surface of nanomaterials. For instance, they could be used to functionalize graphene derivatives or nanoparticles, creating hybrid materials for sensing applications. nih.govnih.gov The cyclobutane scaffold can act as a rigid linker, controlling the spatial arrangement of recognition sites and signaling units. The ability of related cyclobutane derivatives to form organized structures, such as Langmuir-Blodgett films, further highlights their potential in the fabrication of sensitive and reproducible sensor devices. mdpi.com

Future Research Directions and Emerging Paradigms

Development of Novel Synthetic Methodologies for Accessing Diverse Stereoisomers

The biological activity of a chiral molecule is often intrinsically linked to its stereochemistry. Consequently, the development of synthetic methodologies that provide access to all possible stereoisomers of [1-(Methylamino)cyclobutyl]methanol is a critical area of future research. Current synthetic routes may be limited in their stereocontrol, necessitating the exploration of more sophisticated approaches.

Future efforts will likely focus on asymmetric synthesis, employing chiral catalysts or auxiliaries to control the formation of stereocenters. nih.govwestlake.edu.cnresearchgate.net Techniques such as catalytic enantioselective carbonyl (α-amino)allylation and the use of chiral ligands in metal-catalyzed reactions are promising avenues. westlake.edu.cnnih.gov For instance, the development of chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines presents a novel strategy for the modular synthesis of chiral β-amino alcohols. westlake.edu.cn Furthermore, enzymatic resolutions and chiral chromatography will continue to be important tools for the separation of enantiomers and diastereomers, providing access to stereopure compounds for biological evaluation. researchgate.net The ability to systematically vary the stereochemistry of this compound will be instrumental in elucidating structure-activity relationships and identifying the most potent and selective isomers for specific applications.

Exploration of Unconventional Reactivity Profiles and Bond Transformations

The strained cyclobutane (B1203170) ring in this compound imparts unique reactivity that is yet to be fully explored. nih.govmasterorganicchemistry.com This inherent ring strain, a combination of angle and torsional strain, makes the cyclobutane susceptible to ring-opening and ring-expansion reactions, providing pathways to novel molecular scaffolds. masterorganicchemistry.comacs.org Future research will likely focus on harnessing this reactivity in a controlled manner to generate diverse and complex molecules.

For example, transition-metal-catalyzed C-C bond activation of the cyclobutane ring could lead to the formation of larger carbocycles or heterocycles. Donor-acceptor cyclobutanes have shown utility in ring-opening reactions with various nucleophiles, a strategy that could be adapted to derivatives of this compound. acs.org Additionally, the amino alcohol functionality presents opportunities for unique bond transformations, such as directed C-H functionalization, to introduce further complexity and diversity into the molecular structure. nih.gov The development of radical-mediated C-H amination strategies, for instance, could enable the synthesis of novel analogs with tailored properties. organic-chemistry.org Understanding and exploiting these unconventional reactivity profiles will be key to expanding the chemical space accessible from this starting material.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. bohrium.comigi-global.comresearchgate.netnih.govresearchgate.net In the context of this compound, these computational tools can be leveraged to accelerate the design and optimization of new analogs with desired properties. researchgate.net By analyzing vast datasets of chemical structures and their associated biological activities, ML models can predict the properties of virtual compounds, enabling researchers to prioritize the synthesis of the most promising candidates. nih.gov

Application of Multi-Omics Approaches in Comprehensive Biological Evaluation

To fully understand the biological effects of this compound and its derivatives, a systems-level approach is required. Multi-omics, the integrated analysis of data from genomics, transcriptomics, proteomics, and metabolomics, provides a holistic view of the molecular changes induced by a compound within a biological system. nih.govfrontlinegenomics.com This comprehensive approach can uncover the mechanism of action of a compound, identify potential biomarkers of its activity, and reveal off-target effects. researchgate.netfrontiersin.org

For example, treating cells with this compound and subsequently analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics) can provide a detailed picture of the cellular pathways that are perturbed. nih.gov This information is invaluable for identifying the molecular targets of the compound and for understanding its broader biological impact. frontlinegenomics.com The application of multi-omics approaches will be essential for a thorough and unbiased evaluation of the biological properties of this compound and for identifying its most promising therapeutic or biotechnological applications. researchgate.net

Innovations in Sustainable and Green Chemistry for Production and Derivatization

The principles of green chemistry are increasingly guiding the development of chemical processes to minimize their environmental impact. ijfmr.comresearchgate.netijsdr.org Future research on this compound will undoubtedly focus on developing sustainable and environmentally benign methods for its synthesis and derivatization. This includes the use of renewable feedstocks, the reduction of waste, and the use of safer solvents and reagents. ijfmr.comrsc.org

For example, catalytic methods that proceed with high atom economy, where a large proportion of the starting materials are incorporated into the final product, will be prioritized. researchgate.net The use of water or other green solvents in place of traditional volatile organic compounds is another key aspect of sustainable chemistry. ijsdr.org Furthermore, the development of one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel, can significantly improve efficiency and reduce waste. mdpi.com The application of these green chemistry principles to the production of this compound will not only reduce its environmental footprint but also make its synthesis more cost-effective and scalable. rsc.org

Q & A

Q. What are the common synthetic routes for [1-(Methylamino)cyclobutyl]methanol, and what reagents are typically employed?

Methodological Answer: The synthesis of this compound often involves cyclobutane ring formation followed by functional group modifications. Key approaches include:

  • Reductive Amination : Cyclobutanone derivatives can react with methylamine under reductive conditions (e.g., sodium borohydride or lithium aluminum hydride) to introduce the methylamino group .
  • Substitution Reactions : Hydroxyl groups in precursors like (1-hydroxycyclobutyl)methanol may undergo substitution with methylamine using reagents such as thionyl chloride or Mitsunobu conditions .
  • Hydrochloride Salt Formation : The final product is often isolated as a hydrochloride salt to enhance stability, requiring neutralization with HCl .

Q. How is this compound characterized in academic research, and what analytical techniques are prioritized?

Methodological Answer: Characterization focuses on structural confirmation and purity assessment:

  • Spectroscopy :
    • NMR (¹H, ¹³C): Assigns proton and carbon environments, confirming cyclobutane ring integrity and methylamino/methanol substituents .
    • IR : Identifies functional groups (e.g., -OH, -NH) via characteristic stretching frequencies .
  • Mass Spectrometry (MS) : Determines molecular weight (e.g., [M+H]⁺ = 138.6 for the free base) and fragmentation patterns .
  • Chromatography : HPLC or GC-MS ensures purity, with retention times compared to standards .

Q. What factors influence the stability of this compound, and how are storage conditions optimized?

Methodological Answer: Stability is affected by:

  • pH : The hydrochloride salt form (CAS 1392213-15-8) improves aqueous stability by reducing amine oxidation .
  • Temperature : Storage at -20°C under inert atmosphere (argon/nitrogen) minimizes degradation .
  • Light Sensitivity : Amber glassware or dark storage prevents photolytic decomposition .
  • Analytical Monitoring : Regular TLC or HPLC checks detect degradation products like oxidized amines or cyclobutane ring-opening byproducts .

Advanced Research Questions

Q. How do structural modifications of this compound impact its biological activity in SAR studies?

Methodological Answer: Structure-Activity Relationship (SAR) studies explore:

  • Cyclobutane Ring Modifications : Introducing fluorine (e.g., 3,3-difluoro analogs) alters ring strain and electronic properties, affecting binding to targets like kinases .
  • Amino Group Variations : Replacing methylamino with bulkier groups (e.g., cyclopropylamine) can enhance selectivity for enzymes like Mps1 kinase .
  • Methanol Substitution : Converting -OH to esters or ethers modulates solubility and membrane permeability, critical for in vivo efficacy .
    Example Data:
DerivativeModificationBioactivity (IC₅₀)
ParentNone10 µM
3,3-DifluoroFluorinated cyclobutane2.5 µM
Ethyl Ester-OH → -OAc15 µM (improved logP)

Q. What computational strategies are used to predict the reactivity and binding modes of this compound derivatives?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates thermodynamic stability of cyclobutane conformers and reaction intermediates (e.g., ring-opening barriers) .
  • Molecular Docking : Screens derivatives against protein targets (e.g., Mps1 kinase) using software like AutoDock Vina to prioritize synthesis .
  • MD Simulations : Assesses solvation effects and ligand-protein complex stability over nanosecond timescales .

Q. Can biocatalytic methods replace traditional synthesis for this compound, and what are the challenges?

Methodological Answer: Biocatalysis offers greener alternatives but requires optimization:

  • Enzyme Selection : Alcohol dehydrogenases or transaminases can catalyze ketone-to-amine conversions, but substrate specificity for cyclobutanes is limited .
  • Solvent Systems : Aqueous-organic biphasic systems improve yield but may denature enzymes; ionic liquids or deep eutectic solvents are being explored .
  • Yield vs. Purity : Immobilized enzymes enhance reusability but may reduce reaction rates compared to chemical methods .

Q. How should researchers address contradictions in reported reactivity or biological data for this compound?

Methodological Answer: Discrepancies arise from:

  • Stereochemical Variations : Undefined stereocenters (e.g., cyclobutane substituents) can lead to divergent results. Absolute configuration should be confirmed via X-ray crystallography .
  • Assay Conditions : Differences in buffer pH, temperature, or co-solvents (e.g., DMSO) affect biological readouts. Standardized protocols (e.g., NIH Assay Guidance) are recommended .
  • Impurity Interference : HPLC-MS purity checks (>95%) and spiking experiments identify if trace byproducts skew data .

Q. What emerging applications in drug discovery leverage this compound as a scaffold?

Methodological Answer: Recent applications include:

  • Kinase Inhibitors : Derivatives show promise against Mps1 and CDK2, with cyclobutane rigidity improving binding pocket occupancy .
  • Antimicrobial Agents : The methanol group facilitates penetration into bacterial membranes, with activity against Gram-positive pathogens .
  • Prodrug Development : Phosphate esters of the methanol moiety enhance oral bioavailability in preclinical models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.